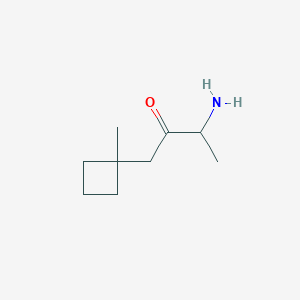

3-Amino-1-(1-methylcyclobutyl)butan-2-one

CAS No.:

Cat. No.: VC20389418

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO |

|---|---|

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | 3-amino-1-(1-methylcyclobutyl)butan-2-one |

| Standard InChI | InChI=1S/C9H17NO/c1-7(10)8(11)6-9(2)4-3-5-9/h7H,3-6,10H2,1-2H3 |

| Standard InChI Key | BUWUQALAOQXSHQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)CC1(CCC1)C)N |

Introduction

Structural Characteristics and Nomenclature

3-Amino-1-(1-methylcyclobutyl)butan-2-one features a four-membered cyclobutane ring substituted with a methyl group at the 1-position, connected to a butan-2-one backbone with an amino group at the 3-position. The IUPAC name derives from its longest carbon chain (butan-2-one), with the cyclobutyl substituent and amino group assigned locants based on priority rules .

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 153.22 g/mol (calculated from atomic masses)

-

Key functional groups:

-

Cyclobutyl ring (1-methyl substitution)

-

Ketone (position 2)

-

Primary amine (position 3)

-

Synthetic Pathways and Reactivity

While no direct synthesis of 3-amino-1-(1-methylcyclobutyl)butan-2-one is documented, analogous compounds suggest feasible routes:

Cyclobutane Ring Formation

-

Metzger cycloaddition: Photochemical [2+2] cycloaddition of alkenes could generate the methylcyclobutyl moiety .

-

Ring contraction: Larger cycloalkanes (e.g., cyclopentane) might undergo contraction via radical or ionic mechanisms .

Ketone and Amino Group Installation

-

Mannich reaction: Condensation of methylcyclobutyl ketone with formaldehyde and ammonia could introduce the amino group .

-

Reductive amination: A ketone intermediate (e.g., 1-(1-methylcyclobutyl)butan-2-one) could react with ammonium acetate under hydrogenation conditions .

Table 1: Hypothetical Synthetic Intermediates

| Intermediate | Role | Reference Methodology |

|---|---|---|

| 1-Methylcyclobutane carboxylic acid | Cyclobutyl precursor | |

| 1-(1-Methylcyclobutyl)butan-2-one | Ketone backbone | |

| 3-Nitro derivative | Protected amine intermediate |

Physicochemical Properties

Extrapolating from structurally related compounds:

Spectroscopic Data

-

IR spectroscopy:

-

H NMR (predicted):

Thermodynamic Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume